molecular formula C14H22N2O B256217 1-[3-(3-Methoxyphenyl)propyl]piperazine

1-[3-(3-Methoxyphenyl)propyl]piperazine

Cat. No.: B256217
M. Wt: 234.34 g/mol
InChI Key: LFSNEMOUKYWWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Methoxyphenyl)propyl]piperazine is a piperazine derivative featuring a three-carbon propyl chain linking the piperazine ring to a 3-methoxyphenyl group. This structural motif is common in CNS-targeting agents, where the piperazine core serves as a pharmacophore for receptor interactions, and the methoxy-substituted aromatic ring modulates lipophilicity and binding affinity.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-[3-(3-methoxyphenyl)propyl]piperazine

InChI

InChI=1S/C14H22N2O/c1-17-14-6-2-4-13(12-14)5-3-9-16-10-7-15-8-11-16/h2,4,6,12,15H,3,5,7-11H2,1H3

InChI Key

LFSNEMOUKYWWBJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCCN2CCNCC2

Canonical SMILES

COC1=CC=CC(=C1)CCCN2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, chain length, or aryl group modifications, leading to distinct pharmacological profiles. Below is a detailed comparison:

Substituent Position on the Aromatic Ring

  • 1-[3-(2-Methoxyphenyl)propyl]piperazine (): The ortho-methoxy group in compounds like HBK-14 (α1-adrenoceptor antagonist) and HRP-392 (antipsychotic) reduces steric hindrance compared to the meta-substituted target compound. This positional difference enhances 5-HT1A receptor affinity in HRP-392 but shifts selectivity toward α1-adrenoceptors in HBK-14 .
  • 1-(4-Methoxyphenyl)piperazine ():
    The para-methoxy substitution increases electron density, favoring σ1 receptor interactions (e.g., SA4503 in ) but reduces serotonin receptor binding compared to meta-substituted analogs .

Chain Length and Functionalization

  • SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide, ):
    Incorporates a propanamide linker instead of a propyl chain, improving D4 receptor (D4R) selectivity due to hydrogen-bonding interactions .
  • 1-(3-((4-fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine (SC212, ):
    Replaces the methoxy group with a fluorophenylthio moiety, conferring atypical antipsychotic activity via D2R and 5-HT2A antagonism .

Piperazine Core Modifications

  • (2R)-4-(3-Methoxyphenyl)-3-methylpiperazine ():
    A methyl group on the piperazine ring introduces stereochemical complexity, enhancing metabolic stability but reducing 5-HT1A affinity compared to the unsubstituted target compound .
  • 1-[(3,4-dichlorophenyl)methyl]-4-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine ():
    Substitution with a nitro-triazole group shifts activity toward antiparasitic targets, demonstrating the versatility of piperazine derivatives .

Key Pharmacological and Structural Differences

Compound Key Structural Features Receptor Targets Activity/Findings Reference
1-[3-(3-Methoxyphenyl)propyl]piperazine Piperazine + 3-methoxyphenylpropyl 5-HT1A, D2/D4 Moderate serotonin/dopamine affinity
HRP-392 (1-[3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine) Ortho-methoxy + benzisoxazole 5-HT1A, D2 Antipsychotic with low EPS risk
HBK-14 (2-methoxyphenylpiperazine derivative) Ortho-methoxy + phenoxyethyl chain α1-Adrenoceptors Antiarrhythmic via α1 antagonism
SC211 (3-methoxyphenylpropanamide) Propanamide linker + 3-methoxy D4R High D4R selectivity
SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) Dimethoxy + phenethyl chain σ1 Receptor Antidepressant, neuroprotective

Critical Analysis of Research Findings

  • Receptor Selectivity: Meta-substitution (e.g., 3-methoxyphenyl) favors dopaminergic activity (D4R), while ortho-substitution (2-methoxyphenyl) enhances serotoninergic or α1-adrenoceptor engagement .
  • Chain Flexibility: Propyl chains (vs. rigid linkers) improve blood-brain barrier penetration but may reduce target specificity .

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves alkylating piperazine with 3-(3-methoxyphenyl)propyl bromide or chloride. This method typically employs polar aprotic solvents (e.g., acetonitrile, DMF) with a base (K₂CO₃, NaH) to deprotonate piperazine, enhancing nucleophilicity . For example:

  • Step 1 : Piperazine + 3-(3-methoxyphenyl)propyl bromide → 1-[3-(3-Methoxyphenyl)propyl]piperazine hydrobromide.

  • Step 2 : Neutralization with NaOH to isolate the free base .

Table 1: Alkylation Reaction Optimization

ParameterOptimal ConditionYield (%)Source
SolventAcetonitrile78
BaseK₂CO₃82
Temperature80°C, 12 h69
Molar Ratio (Piperazine:Alkylating Agent)1:1.296

Key challenges include controlling monoalkylation (vs. dialkylation) and purifying the product from excess piperazine. Chromatography or recrystallization from ethanol/hexane mixtures is commonly employed .

  • Nucleophilic Substitution with Prefunctionalized Piperazines

Use of Protected Piperazine Derivatives

To improve regioselectivity, N-BOC-piperazine is often alkylated, followed by deprotection. For instance:

  • Step 1 : N-BOC-piperazine + 3-(3-methoxyphenyl)propyl mesylate → Protected intermediate.

  • Step 2 : Deprotection with trifluoroacetic acid (TFA) or HCl in dioxane .

Table 2: Deprotection Efficiency

Deprotection AgentTime (h)Yield (%)Purity (%)
TFA28998
HCl (4M in dioxane)49297

This method minimizes side reactions but requires anhydrous conditions .

  • Reductive Amination of 3-(3-Methoxyphenyl)propanal

Two-Step Process

Reductive amination offers an alternative route using 3-(3-methoxyphenyl)propanal and piperazine:

  • Step 1 : Condensation of aldehyde with piperazine to form an imine.

  • Step 2 : Reduction with NaBH₄ or LiAlH₄ .

Table 3: Reductive Agents Compared

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄MeOH2554
LiAlH₄THF0→2572
BH₃·THFTHF2568

LiAlH₄ provides higher yields but poses safety risks due to its pyrophoric nature .

  • Catalytic Methods and Industrial-Scale Synthesis

Palladium-Catalyzed Coupling

Recent patents describe palladium-catalyzed cross-coupling for large-scale production:

  • Reactants : 3-(3-Methoxyphenyl)propyl chloride + piperazine.

  • Catalyst : Pd/C (5% w/w) in o-xylene at 120°C .

  • Yield : 88% with >99% purity after distillation .

Table 4: Catalytic System Performance

Catalyst Loading (%)SolventTime (h)Turnover Number (TON)
5o-Xylene617.6
2Toluene129.8

This method reduces byproducts but requires specialized equipment for high-temperature reactions .

  • Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling piperazine and 3-(3-methoxyphenyl)propyl bromide with K₂CO₃ achieves 74% yield in 4 h, eliminating solvent waste .

  • Conclusion and Recommendations this compound is efficiently synthesized via alkylation (96% yield) or reductive amination (72% yield). For industrial applications, catalytic methods using Pd/C in o-xylene balance yield and scalability. Future research should explore enzymatic or flow-chemistry approaches to enhance sustainability. Key challenges remain in minimizing dialkylation byproducts and simplifying purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.